1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16443618
InChI: InChI=1S/C21H26N6O3S/c1-15-20(16(2)24-23-15)31(29,30)26-11-7-10-25(12-13-26)21(28)19-14-22-27(17(19)3)18-8-5-4-6-9-18/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,23,24)
SMILES:
Molecular Formula: C21H26N6O3S
Molecular Weight: 442.5 g/mol

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane

CAS No.:

Cat. No.: VC16443618

Molecular Formula: C21H26N6O3S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane -

Specification

Molecular Formula C21H26N6O3S
Molecular Weight 442.5 g/mol
IUPAC Name [4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Standard InChI InChI=1S/C21H26N6O3S/c1-15-20(16(2)24-23-15)31(29,30)26-11-7-10-25(12-13-26)21(28)19-14-22-27(17(19)3)18-8-5-4-6-9-18/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,23,24)
Standard InChI Key WAIBYMIROYSPGO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C

Introduction

Synthesis Pathway

The synthesis of compounds like this typically involves:

  • Stepwise Functionalization: Starting with pyrazole derivatives, sulfonation is carried out using reagents like chlorosulfonic acid or sulfonyl chlorides.

  • Coupling Reactions: The diazepane ring is introduced through nucleophilic substitution or cyclization reactions.

  • Carbonyl Addition: The final step involves attaching the second pyrazole-carbonyl moiety using acylation techniques.

This multi-step synthesis requires careful control of reaction conditions to ensure regiospecificity and yield optimization.

Potential Applications

  • Pharmaceutical Development

    • Compounds containing sulfonamide groups are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    • The presence of diazepane and pyrazole moieties suggests potential as kinase inhibitors or modulators of enzymatic activity.

  • Protein Kinase Modulation

    • Similar compounds have been explored for their ability to inhibit protein kinases, particularly in pathways related to inflammation or cancer progression .

  • Drug Design Framework

    • The structural complexity of this compound makes it a candidate for further derivatization in drug discovery programs targeting specific receptors or enzymes.

Table 1: Key Structural Features

FeatureDescription
Functional GroupsSulfonamide, Carbonyl, Pyrazole
Ring SystemsDiazepane (7-membered), Pyrazole (5-membered)
SubstituentsMethyl, Phenyl

Research Findings and Related Studies

  • Structural Analogues

    • Similar compounds have demonstrated anticancer activity by inducing apoptosis in HeLa cells .

    • Substituted pyrazoles are known for their role in enzyme inhibition and receptor modulation .

  • Crystallographic Studies

    • X-ray crystallography of related diazepane derivatives reveals non-planar structures due to torsion in the diazepane ring system .

  • Biological Activity

    • Compounds with sulfonamide linkages often exhibit high binding affinity to protein targets due to their ability to form hydrogen bonds and ionic interactions.

Limitations and Future Directions

  • Synthetic Challenges

    • The multi-step synthesis requires optimization to improve yields and reduce by-products.

  • Biological Testing

    • Comprehensive pharmacological testing is needed to confirm efficacy and safety profiles.

  • Derivatization

    • Modifications at the pyrazole or diazepane rings could enhance bioavailability or target specificity.

This compound represents a promising scaffold for pharmaceutical exploration due to its diverse functional groups and potential biological activities. Further studies are required to fully elucidate its pharmacokinetics, toxicity, and therapeutic applications.

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